N-(3-chloro-4-methoxyphenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a pyrimido[4,5-d]pyrimidine derivative featuring a fused bicyclic heteroaromatic core. Key structural elements include:
- A 4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl backbone, which provides a planar, electron-deficient scaffold conducive to interactions with biological targets.
- A 7-(4-methylpiperidin-1-yl) substituent, introducing a basic tertiary amine that may enhance solubility or modulate receptor binding.
- A 2-acetamide linker connected to a 3-chloro-4-methoxyphenyl group, contributing steric bulk and electronic effects via the chloro and methoxy substituents.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxopyrimido[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3/c1-13-5-7-27(8-6-13)21-23-10-15-19(26-21)24-12-28(20(15)30)11-18(29)25-14-3-4-17(31-2)16(22)9-14/h3-4,9-10,12-13H,5-8,11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCKUFFADJCKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Target Compound
- Core : Pyrimido[4,5-d]pyrimidin-4(1H)-one.
- Key Features : Two fused pyrimidine rings with a ketone at position 3.
Analog 2: N-(3-chloro-4-methylphenyl)-2-(4-oxo-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide ()
- Core : Pyrazolo[3,4-d]pyrimidine.
- The tolyl group at position 1 increases hydrophobicity compared to the target’s methoxyphenyl .
Substituent Analysis
*Estimated based on structural formula.
Physicochemical and Electronic Properties
- Solubility : The target’s 4-methylpiperidinyl group may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s sulfanyl derivative).
- Electronic Effects : The 3-chloro-4-methoxyphenyl group provides electron-withdrawing (Cl) and donating (OMe) effects, fine-tuning electronic density on the acetamide linker.
- Melting Points : Compound 24 () melts at 143–145°C, suggesting moderate crystallinity; similar behavior is expected for the target compound .
Q & A
Basic Research Questions
Q. What are the key challenges in optimizing the synthetic route for this compound, and how can reaction conditions be systematically improved?
- Methodological Answer : The synthesis of pyrimido-pyrimidinone derivatives often requires multi-step reactions, including cyclization and substitution steps. For example, highlights the use of α-chloroacetamides in nucleophilic substitution reactions with heterocyclic amines under controlled conditions. To optimize yield and purity:
- Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading) .
- Monitor intermediates via HPLC or LC-MS to identify side products (e.g., incomplete substitution or oxidation byproducts) .
- Employ flow chemistry for exothermic steps to enhance reproducibility and scalability .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of:
- X-ray crystallography for unambiguous confirmation of the pyrimido-pyrimidinone core and substituent positions (see for analogous pyrimidine structures) .
- High-resolution mass spectrometry (HRMS) to verify molecular formula accuracy (e.g., distinguishing Cl vs. Br isotopes) .
- 2D NMR (e.g., - HSQC) to resolve overlapping signals in the aromatic and piperidine regions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-methylpiperidin-1-yl substituent in biological activity?
- Methodological Answer :
- Analog synthesis : Replace the 4-methylpiperidine group with sterically/electronically distinct moieties (e.g., morpholine, pyrrolidine) and compare activity .
- Computational docking : Use molecular dynamics simulations to assess binding affinity differences in target proteins (e.g., kinases or enzymes with hydrophobic pockets) .
- Pharmacophore mapping : Overlay crystal structures of analogs (e.g., ) to identify critical hydrogen-bonding or hydrophobic interactions .
Q. What strategies resolve contradictions in reported biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, redox environment) or off-target effects. To address this:
- Perform dose-response curves in parallel assays (e.g., cell-free enzymatic vs. cell-based viability assays) .
- Use isothermal titration calorimetry (ITC) to measure direct binding constants, bypassing cellular interference .
- Analyze metabolic stability (e.g., liver microsome assays) to rule out compound degradation as a confounding factor .
Q. How can researchers design experiments to probe the metabolic pathways of this compound?
- Methodological Answer :
- In vitro metabolism : Incubate with human liver microsomes (HLM) and identify metabolites via LC-MS/MS. Focus on oxidation of the methoxyphenyl group or piperidine N-demethylation .
- Isotope labeling : Synthesize a -labeled analog to track metabolite distribution in animal models .
- CYP enzyme inhibition assays : Test interactions with CYP3A4/2D6 to predict drug-drug interaction risks .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
